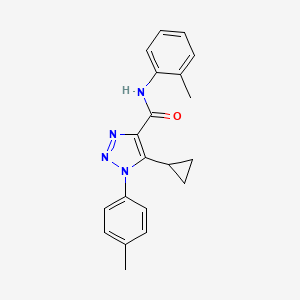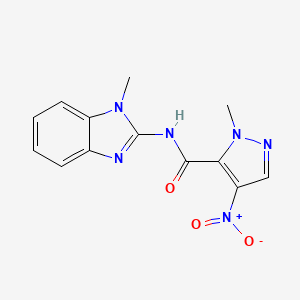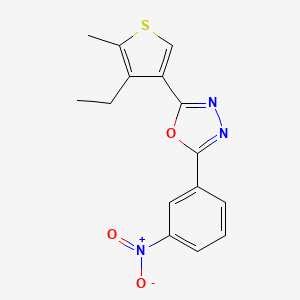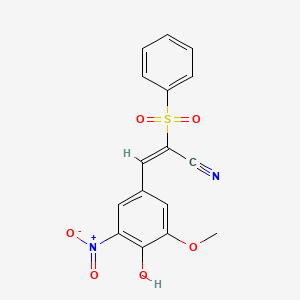
5-cyclopropyl-N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-cyclopropyl-N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.16371127 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Discovery and Biological Activity
1,2,3-Triazoles, including structures similar to the mentioned compound, are key scaffolds in pharmaceutical chemistry due to their diverse biological activities. Compounds containing the 1,2,3-triazole ring have been integrated into drugs available in the market, showcasing their importance in therapeutic applications. Their stability under acidic and basic conditions supports interactions with biological targets through hydrogen bonding and dipole-dipole interactions, underpinning their utility in drug discovery for treating various diseases (Kaushik et al., 2019).
Synthetic Methodologies
The synthetic versatility of 1,2,3-triazoles, including those with structures akin to 5-cyclopropyl-N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is demonstrated through various synthetic routes. Copper-catalyzed azide-alkyne cycloaddition reactions, known as click chemistry, are a cornerstone for synthesizing these compounds efficiently. This approach has been celebrated for its simplicity, high selectivity, and ability to yield complex molecules from straightforward starting materials, highlighting the compound's role in advancing synthetic organic chemistry (de Souza et al., 2019).
Propiedades
IUPAC Name |
5-cyclopropyl-N-(2-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-7-11-16(12-8-13)24-19(15-9-10-15)18(22-23-24)20(25)21-17-6-4-3-5-14(17)2/h3-8,11-12,15H,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNLJYYHZNRVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 4-[(2-naphthalen-1-ylacetyl)amino]benzoate](/img/structure/B4574821.png)
![3-[2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4574825.png)
![1-cyclohexyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B4574827.png)


![1-(4-chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4574851.png)

![1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4574871.png)
![isopropyl 4-ethyl-5-methyl-2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4574877.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4574894.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4574907.png)

